molecular formula C5H6N4O2 B2812724 3-Azidopiperidine-2,6-dione CAS No. 1974402-37-3

3-Azidopiperidine-2,6-dione

Cat. No.: B2812724
CAS No.: 1974402-37-3
M. Wt: 154.129
InChI Key: XRFYBLAXLGAQRA-UHFFFAOYSA-N
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Description

3-Azidopiperidine-2,6-dione is a heterocyclic organic compound that belongs to the class of piperidinediones It is characterized by the presence of an azido group (-N₃) attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azidopiperidine-2,6-dione can be achieved through several methods. One common approach involves the reaction of piperidine-2,6-dione with sodium azide under appropriate conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to facilitate the formation of the azido group.

Another method involves the use of potassium tert-butoxide as a promoter in a Michael addition followed by intramolecular nucleophilic substitution processes. This method is efficient and can be performed under solvent-free conditions, providing good yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The kilo-scale synthesis can be readily achieved, making it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Azidopiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of 3-aminopiperidine-2,6-dione.

    Substitution: Formation of various substituted piperidinediones depending on the nucleophile used.

Scientific Research Applications

3-Azidopiperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azidopiperidine-2,6-dione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azidopiperidine-2,6-dione is unique due to the presence of the azido group, which imparts distinct reactivity and applications in click chemistry. This makes it particularly valuable in the synthesis of complex molecules and in bioconjugation studies.

Properties

IUPAC Name

3-azidopiperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-9-8-3-1-2-4(10)7-5(3)11/h3H,1-2H2,(H,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFYBLAXLGAQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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